molecular formula C6H4BrFN2O2 B1376292 5-Bromo-3-fluoro-2-nitroaniline CAS No. 1193385-18-0

5-Bromo-3-fluoro-2-nitroaniline

Cat. No.: B1376292
CAS No.: 1193385-18-0
M. Wt: 235.01 g/mol
InChI Key: PTQHTXBNGYMWER-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Systems in Contemporary Chemical Research

Halogenated aromatic compounds are of considerable interest in modern chemical research due to their wide-ranging applications. numberanalytics.comnih.gov They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comnih.govevitachem.com The introduction of halogen atoms into an aromatic ring can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a common feature in drug discovery. acs.org

The ability of halogens (chlorine, bromine, and iodine) to form halogen bonds, a type of noncovalent interaction where the halogen acts as a Lewis acid, is a key area of study. acs.org These interactions play a vital role in crystal engineering and the design of supramolecular assemblies. In medicinal chemistry, halogen bonding is increasingly recognized for its contribution to ligand-protein binding interactions. acs.org Furthermore, halogenated aromatics are important in materials science, with applications in the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). science.gov

The Positional Isomerism and Unique Reactivity Profile of 5-Bromo-3-fluoro-2-nitroaniline within Substituted Nitroanilines

Positional isomerism is a key feature of substituted nitroanilines, where the arrangement of the nitro, amino, and halogen groups on the benzene (B151609) ring dictates the compound's physical and chemical properties. chempanda.comresearchgate.net The three basic isomers of nitroaniline are ortho-nitroaniline, meta-nitroaniline, and para-nitroaniline, distinguished by the position of the nitro group relative to the amino group. chempanda.comresearchgate.net

In the case of this compound, the specific placement of the bromine, fluorine, and nitro substituents creates a unique reactivity profile. The nitro group at the 2-position, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution. evitachem.com The amino group at the 1-position is an activating group. The interplay between these groups, along with the inductive effects of the halogen atoms at the 3- and 5-positions, governs the regioselectivity of further reactions.

The reactivity of this compound is characterized by its participation in several types of chemical reactions:

Reduction Reactions: The nitro group can be readily reduced to an amino group using various reducing agents, providing a pathway to substituted diamine derivatives. evitachem.com

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups facilitates the displacement of the halogen atoms by nucleophiles.

Coupling Reactions: This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biaryl structures. evitachem.com

The distinct substitution pattern of this compound differentiates it from its isomers, such as 3-Bromo-5-fluoro-2-nitroaniline, leading to differences in their reactivity and potential applications. synquestlabs.combldpharm.com

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound1193385-18-0C₆H₄BrFN₂O₂235.0170-75
3-Bromo-5-fluoro-2-nitroaniline1350117-42-8C₆H₄BrFN₂O₂235.01Not available
5-Bromo-2-nitroaniline5228-61-5C₆H₅BrN₂O₂217.02Not available
2-Fluoro-5-nitroaniline369-36-8C₆H₅FN₂O₂156.1197-100
3-Fluoro-2-nitroaniline567-63-5C₆H₅FN₂O₂156.11Not available

Contemporary Academic Inquiry and Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a versatile building block in organic synthesis. evitachem.com Its trifunctional nature makes it a valuable precursor for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science.

One significant area of investigation is its use as an intermediate in the synthesis of novel heterocyclic compounds. The strategic placement of the amino, bromo, and fluoro groups allows for a range of chemical transformations to construct diverse molecular scaffolds. While direct research on the biological activity of this compound is limited in the provided results, related compounds have shown promise. For instance, a patent for the preparation of 2-bromo-5-fluoro-4-nitroaniline (B1526599) describes it as an antitumor drug, suggesting that halogenated nitroanilines are a class of compounds with potential therapeutic applications. google.com

Future research is likely to continue exploring the synthetic utility of this compound. This includes the development of new synthetic methodologies that leverage its unique reactivity and the preparation of novel compounds for evaluation in drug discovery programs and for the creation of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQHTXBNGYMWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193385-18-0
Record name 5-Bromo-3-fluoro-2-nitroaniline
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Advanced Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Nitroaniline and Analogous Structures

Regioselective Synthesis Strategies for Highly Substituted Anilines

The precise control of substituent placement on an aromatic ring, known as regioselectivity, is paramount in the synthesis of complex molecules like 5-Bromo-3-fluoro-2-nitroaniline. The development of regioselective synthesis strategies for highly substituted anilines has been a significant focus of chemical research. nih.govacs.org These strategies often involve the careful manipulation of directing groups and reaction conditions to achieve the desired substitution pattern. ulisboa.pt

One approach involves the Diels-Alder reaction of 2H-pyran-2-ones with alkynes to produce highly substituted aniline (B41778) derivatives. nih.govacs.org Another modern method circumvents traditional cross-coupling reactions by using a dual photocatalytic/dehydrogenation process of enamines, formed from the condensation of an amine with a cyclohexanone, to generate a variety of substituted anilines under mild conditions. thieme-connect.com Furthermore, domino rearrangement reactions, promoted by catalysts like cationic copper, have been shown to efficiently produce anilines with multiple sequential substituents from readily available starting materials. eurekalert.org

Targeted Nitration Protocols for Fluoroaniline (B8554772) Precursors

The introduction of a nitro group onto a fluoroaniline precursor is a key step in the synthesis of this compound. The directing effects of the fluorine and amino groups on the aromatic ring heavily influence the position of nitration. The amino group is a strong ortho-, para-director, while fluorine is a weaker ortho-, para-director. However, in strongly acidic conditions used for nitration, the amino group is protonated to form an ammonium (B1175870) ion, which is a meta-director. This interplay of electronic effects requires carefully controlled reaction conditions to achieve the desired regioselectivity.

A common method for nitration involves the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid. ulisboa.pt The reaction is often carried out at low temperatures to control the exothermic nature of the reaction and to enhance selectivity. acs.orgbyjus.com To circumvent the oxidation of the amino group and to better control regioselectivity, the amino group is often protected, for instance by acetylation, prior to nitration. acs.orgbyjus.com The acetylated group is a stronger ortho-, para-director, and its bulkiness can sterically hinder ortho-substitution, favoring the para-product. ulisboa.pt After nitration, the protecting group is removed by hydrolysis to yield the desired nitroaniline. magritek.com For the synthesis of 4-fluoro-3-nitroaniline, it has been found that carrying out the nitration of p-fluoroaniline under anhydrous conditions can lead to higher yields and purity. google.com

Controlled Bromination and Fluorination Techniques in Aromatic Systems

The introduction of halogen atoms, such as bromine and fluorine, onto aromatic rings is a fundamental transformation in organic synthesis. masterorganicchemistry.com Controlled bromination and fluorination are essential for the synthesis of halogenated compounds like this compound.

Electrophilic aromatic bromination is a common method for introducing a bromine atom. wku.edu Reagents such as elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are traditionally used. masterorganicchemistry.com However, for activated aromatic systems, milder and more selective brominating agents are often preferred to avoid over-bromination and to control regioselectivity. acs.org N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in combination with a catalyst or under specific solvent conditions to achieve high para-selectivity. nih.gov

Introducing fluorine onto an aromatic ring is more challenging due to the high reactivity of elemental fluorine. Therefore, specialized fluorinating reagents have been developed. Electrophilic fluorinating agents, such as Selectfluor™, are now commonly used for the direct fluorination of aromatic compounds. masterorganicchemistry.com Alternatively, nucleophilic aromatic substitution (SNA) can be employed, where a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. mdpi.com This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. mdpi.com

Multi-Step Reaction Sequences for Complex Halogenated Nitroaromatic Compounds

The synthesis of complex molecules like this compound often requires multi-step reaction sequences. libretexts.org The order of reactions is crucial for success, as the substituents introduced in earlier steps will influence the regioselectivity and reactivity of subsequent transformations. libretexts.org For instance, the synthesis of nitroaromatic compounds can be achieved through various routes, including the direct nitration of a pre-functionalized aromatic ring or through ring-transformation reactions. nih.govnih.gov

A plausible synthetic route to this compound could start from a readily available fluoroaniline derivative. The synthesis of related compounds, such as 2-bromo-5-fluoroaniline, often involves the reduction of a nitro group on a bromofluoronitrobenzene precursor. chemicalbook.com

Application of Orthogonal Protecting Group Strategies in Amination and Nitration Sequences

In multi-step syntheses involving multiple functional groups, protecting groups are often necessary to prevent unwanted side reactions. organic-chemistry.org An orthogonal protecting group strategy is particularly powerful, as it allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgnih.gov

For example, in the synthesis of a complex molecule with multiple amino groups, one might be protected with a Boc (tert-butoxycarbonyl) group, which is acid-labile, while another is protected with a Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile. organic-chemistry.orgresearchgate.net This allows for the selective deprotection and subsequent reaction of one amino group while the other remains protected. nih.gov

In the context of amination and nitration sequences, protecting the amino group as an amide (e.g., acetamide) is a common strategy before nitration. sci-hub.se This prevents oxidation of the amino group and directs the nitration to the desired position. The amide can then be hydrolyzed under acidic or basic conditions to regenerate the amine. magritek.com The choice of protecting group is critical and must be stable to the nitration conditions while being readily cleavable without affecting other parts of the molecule. sci-hub.se

Optimization of Reaction Conditions for Enhanced Regio- and Chemoselectivity

Achieving high yields and purity in the synthesis of complex molecules hinges on the careful optimization of reaction conditions. researchgate.net This includes factors such as temperature, solvent, catalyst, and the stoichiometry of reagents.

For electrophilic aromatic substitution reactions, the choice of solvent can significantly influence selectivity. ulisboa.pt For instance, in nitration reactions, the use of acetic acid as a solvent is common. ulisboa.pt The temperature is also a critical parameter; lower temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer. byjus.com

In bromination reactions, the choice of brominating agent and catalyst system is key to controlling regioselectivity. nih.gov For example, using N-bromosuccinimide in acetonitrile (B52724) has been shown to be highly para-selective for activated aromatic rings. nih.gov The development of new catalytic systems, including the use of zeolites or ionic liquids, has also been explored to improve the efficiency and selectivity of halogenation reactions. nih.gov

The following table provides a hypothetical example of how reaction conditions could be optimized for a key step in the synthesis of a substituted nitroaniline.

EntryNitrating AgentSolventTemperature (°C)Yield of para-isomer (%)
1HNO₃/H₂SO₄Acetic Acid2560
2HNO₃/H₂SO₄Acetic Acid075
3Acetyl NitrateAcetonitrile085
4NO₂BF₄Sulfolane-1092

Emerging Technologies in Aromatic Compound Synthesis

The field of organic synthesis is constantly evolving, with new technologies emerging that offer advantages in terms of efficiency, selectivity, and sustainability. numberanalytics.com These technologies are increasingly being applied to the synthesis of complex aromatic compounds.

Flow chemistry utilizes microreactors for continuous chemical synthesis, offering benefits such as improved heat and mass transfer, enhanced safety, and scalability. numberanalytics.comresearchgate.net This technology is well-suited for highly exothermic or hazardous reactions, such as nitrations and fluorinations. researchgate.net

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, is a powerful tool for achieving high selectivity under mild conditions. numberanalytics.comnih.gov Enzymes can be engineered to catalyze specific reactions, offering a green alternative to traditional chemical methods. The shikimate pathway in microorganisms is a natural route for the production of various aromatic compounds. nih.gov

Electrochemistry offers a unique approach to synthesis by using electrical current to drive chemical reactions. numberanalytics.comscitechdaily.com This method can generate highly reactive intermediates under controlled conditions, enabling transformations that are difficult to achieve with conventional reagents. Recent advancements have demonstrated the use of electrochemistry for the site-selective single-carbon insertion into aromatic rings. scitechdaily.com

Other emerging technologies include photoredox catalysis , which uses light to initiate chemical reactions, and the use of novel materials such as metal-organic frameworks (MOFs) as catalysts. thieme-connect.comiupac.org These technologies hold great promise for the future of aromatic compound synthesis, enabling the creation of increasingly complex and functional molecules.

Continuous Flow Reactor Applications for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The application of continuous flow reactors to nitration and subsequent reduction reactions, which are key steps in the synthesis of nitroanilines, demonstrates the potential for highly efficient and controlled manufacturing processes.

While specific documentation on the continuous flow synthesis of this compound is not prevalent in publicly available literature, the principles can be extrapolated from established procedures for analogous compounds, such as the reduction of various nitroarenes to their corresponding anilines. beilstein-journals.org A general approach would involve pumping a solution of the precursor, for instance, a di-substituted fluoronitrobenzene, along with a reducing agent through a heated or catalyst-packed microreactor. beilstein-journals.org This methodology allows for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for managing potentially exothermic reactions and improving regioselectivity.

A representative continuous flow process for the reduction of a nitro compound to an amine is detailed below. This metal-free reduction of nitro derivatives to primary amines highlights the capabilities of flow chemistry. beilstein-journals.org

ParameterDescriptionTypical Value/ConditionReference
ReactorsPolytetrafluoroethylene (PTFE) tubing is commonly used for its chemical resistance.0.5 mL volume (i.d. = 0.58 mm, l = 189 cm) beilstein-journals.org
ReagentsA solution of the nitro compound and a reducing system are fed into the reactor.Syringe A: HSiCl3 in dry CH2Cl2. Syringe B: Nitro compound and Hunig's base in dry CH2Cl2. beilstein-journals.org
Flow RateThe rate at which reagents are pumped through the reactor, controlling residence time.Indicated per specific reaction, typically in mL/min. beilstein-journals.org
TemperatureFlow reactions can be conducted at ambient or elevated temperatures.Room Temperature beilstein-journals.org
Work-upThe output from the reactor is collected and purified.Collected in a 10% NaOH solution, followed by extraction with ethyl acetate. beilstein-journals.org
YieldFlow chemistry often provides high yields due to superior reaction control.Yields for various anilines reported between 90-96%. beilstein-journals.org

The advantages of such a system include rapid reaction times and the ability to safely handle hazardous reagents and intermediates by minimizing the volume present at any given moment. nih.gov The synthesis of halogenated nitroanilines, which often requires precise control to avoid side reactions, stands to benefit significantly from the implementation of continuous flow technology.

Catalysis in C-Halogen, C-N, and C-C Bond Formations Pertaining to Anilines

Catalytic methods are fundamental to modern organic synthesis, enabling the efficient and selective formation of carbon-halogen (C-X), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. For substituted anilines, these methods are crucial for introducing further functional complexity.

C-Halogen Bond Formation: The regioselective introduction of halogen atoms onto an aniline scaffold is a key transformation. Recent advances have focused on developing catalytic methods that offer alternatives to traditional electrophilic aromatic substitution. For example, photo/organo co-catalysis has been explored for the C-H chlorination of anilines. researchgate.net Furthermore, nickel catalysis has emerged as a versatile tool for creating C-X bonds, expanding the scope of halogenation methods beyond what is achievable with other transition metals. researchgate.net A patent for the synthesis of 2-bromo-5-fluorobenzonitrile, an analogous structure, describes a bromination step using dibromohydantoin in sulfuric acid, highlighting industrial approaches to C-Br bond formation. google.com

C-N Bond Formation: The formation of C-N bonds is central to the synthesis and functionalization of anilines. Palladium-catalyzed N-arylation of sulfoximines with aryl chlorides, using specialized phosphine (B1218219) ligands like RuPhos, demonstrates the power of catalysis in creating C-N linkages even with less reactive coupling partners. rsc.org Such methodologies are vital for building more complex molecules from aniline cores.

C-C Bond Formation: The creation of C-C bonds on an aniline ring allows for the introduction of diverse substituents. Palladium-catalyzed reactions have been instrumental in this area. For instance, a highly para-selective C-H olefination of aniline derivatives has been achieved using a Pd/S,O-ligand based catalyst, which functions under mild and aerobic conditions. acs.org This method is significant as it allows for functionalization at a remote position without the need for pre-installed directing groups at the nitrogen atom. acs.org Similarly, microwave-assisted meta-C-H olefination of aniline derivatives has been reported, showcasing the ability to target different positions on the aniline ring with high regioselectivity. rsc.org Copper catalysis has also been employed for the synthesis of substituted quinolines from anilines and aldehydes, involving a cascade of C-H activation, C-C/C-N bond formation, and C-C bond cleavage in a one-pot process. organic-chemistry.org

The table below summarizes various catalytic systems applicable to the functionalization of aniline and its derivatives.

Bond TypeCatalytic SystemReaction TypeKey FeaturesReference
C-CPd/S,O-ligandpara-Selective C-H OlefinationHigh para-selectivity for a broad range of anilines under mild, aerobic conditions. acs.org
C-CPalladium with nitrile assemblymeta-C-H OlefinationMicrowave-assisted, remarkable regioselectivity. rsc.org
C-C / C-NCuBr / CF3SO3HAerobic Oxidative Dehydrogenative AnnulationOne-pot synthesis of quinolines from anilines and aldehydes using air as the oxidant. organic-chemistry.org
C-NPalladium / RuPhosN-ArylationEffective for coupling aryl chlorides with sulfoximines. rsc.org
C-HalogenNickel CatalysisHalogenationBroadens the scope for C-X bond generation. researchgate.net

These advanced catalytic methodologies provide a robust toolbox for the precise modification of aniline scaffolds, enabling the synthesis of complex target molecules like this compound and facilitating the exploration of their chemical space for various applications. The continuous development in this field promises even more efficient and selective synthetic routes in the future.

Elucidation of Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on 5-Bromo-3-fluoro-2-nitroaniline Scaffolds

Nucleophilic aromatic substitution (SNA) is a significant reaction pathway for this compound. In contrast to nucleophilic substitution reactions on aliphatic compounds (SN1 and SN2), SNAr reactions on aromatic rings are facilitated by the presence of strong electron-withdrawing groups. wikipedia.orgbyjus.com In the case of this compound, the potent electron-withdrawing nitro group, positioned ortho to the fluorine and meta to the bromine, strongly activates the ring for nucleophilic attack. wikipedia.org

The mechanism proceeds via a two-step addition-elimination process. pressbooks.pubresearchgate.net Initially, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net The negative charge of this intermediate is delocalized, with significant stabilization provided by the ortho and para electron-withdrawing groups. pressbooks.pub In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For this compound, the fluorine atom is the more likely leaving group in an SNAr reaction compared to the bromine atom. This is due to the higher electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The order of leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org The presence of the nitro group ortho to the fluorine atom provides substantial resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at that position.

Electrophilic Aromatic Substitution (EAS) in Substituted Anilines

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The amino group (-NH2) in aniline (B41778) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system, thereby increasing the electron density at the ortho and para positions. chemistrysteps.combyjus.com However, the reactivity of the aniline ring in EAS reactions is significantly modulated by the presence of other substituents.

Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic amino group can be protonated to form the anilinium ion (-NH3+). chemistrysteps.combyjus.com This group is strongly deactivating and a meta-director. Consequently, direct electrophilic substitution on this compound is expected to be challenging and may lead to a mixture of products, with the directing effects of all substituents coming into play. chemistrysteps.com To achieve selective substitution, it is often necessary to protect the amino group, for instance, by converting it into an amide. This reduces its activating ability and prevents protonation, allowing for more controlled electrophilic substitution. youtube.com

Reaction Reagents Directing Effects Outcome
Bromination Br2, FeBr3-NH2 (o,p), -F (o,p), -Br (o,p), -NO2 (m)Complex mixture, deactivation by -NO2 and halogens reduces reactivity.
Nitration HNO3, H2SO4-NH3+ (m), -F (o,p), -Br (o,p), -NO2 (m)Formation of anilinium ion leads to meta-directing influence, further deactivation. chemistrysteps.combyjus.com
Sulfonation SO3, H2SO4-NH3+ (m), -F (o,p), -Br (o,p), -NO2 (m)Similar to nitration, formation of anilinium hydrogen sulphate. byjus.com
Friedel-Crafts Alkylation/Acylation R-Cl/RCOCl, AlCl3-NH2 complexes with AlCl3The amino group, being a Lewis base, reacts with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com

Redox Chemistry of Nitro and Amino Functionalities

Catalytic and Stoichiometric Reduction of Nitro Groups to Amino Groups

The reduction of the nitro group in this compound to an amino group is a common and crucial transformation, yielding the corresponding diamine. This reaction can be achieved through various catalytic and stoichiometric methods.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes. unimi.it Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are employed in the presence of hydrogen gas. organic-chemistry.orgresearchgate.net A key challenge in the catalytic hydrogenation of halogenated nitroanilines is the potential for hydrodehalogenation, where the carbon-halogen bond is also reduced. acs.org Careful selection of the catalyst and reaction conditions is necessary to achieve chemoselective reduction of the nitro group while preserving the bromo and fluoro substituents. organic-chemistry.org For instance, sulfided platinum catalysts have shown efficacy in the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. acs.org

Stoichiometric Reduction: Several stoichiometric reducing agents can be used for the reduction of nitroanilines.

Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl). evitachem.comgoogle.com This method is generally effective and cost-efficient.

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Pd/C or Raney nickel, hydrazine hydrate serves as a convenient hydrogen source for the reduction of nitroarenes. organic-chemistry.org This method can offer good selectivity for the reduction of the nitro group in the presence of halogens. organic-chemistry.org

Sodium Borohydride (NaBH4): While NaBH4 is generally not strong enough to reduce nitro groups on its own, its reactivity can be enhanced by the use of transition metal catalysts. nih.gov

Hypophosphorous Acid: A modified deamination method using hypophosphorous acid and cuprous oxide has been reported to reduce nitroanilines to the corresponding amines. usgs.gov

The general mechanism for the reduction of a nitro group to an amine involves a series of intermediates, including nitroso and hydroxylamine (B1172632) species. orientjchem.org

Reducing System Key Features Potential Side Reactions
Catalytic Hydrogenation (e.g., H2/Pd/C) High efficiency, clean byproducts (water). unimi.itHydrodehalogenation (loss of Br or F). acs.org
Iron/HCl Cost-effective, widely used. google.comFormation of iron sludge.
Tin/HCl Effective reducing agent.More expensive than iron.
Hydrazine/Pd/C Avoids high pressure of H2 gas, good selectivity. organic-chemistry.orgHydrazine is toxic.
Sodium Borohydride/Catalyst Mild conditions. nih.govRequires a catalyst for nitro group reduction.

Advanced Oxidation Reactions of Anilines

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, which can result in the formation of nitroso, nitro, azoxy, or azo compounds, and in some cases, polymerization or ring-opening products. asianpubs.orgopenaccessjournals.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) can oxidize the amino group. openaccessjournals.com For instance, aniline can be oxidized to nitrobenzene (B124822) using potassium permanganate. openaccessjournals.com The oxidation of substituted anilines can be complex, and the presence of other functional groups on the aromatic ring will influence the reaction outcome.

Ozone is a powerful oxidizing agent that can lead to the cleavage of the aromatic ring, ultimately forming carbon dioxide and water under certain conditions. asianpubs.orgresearchgate.net The reaction with ozone can proceed through intermediates such as nitrobenzene, azobenzene, and azoxybenzene. asianpubs.org

Electrochemical oxidation is another method to study the oxidation of anilines, which can provide insights into the reaction mechanisms. mdpi.com The oxidation potential of anilines is dependent on their structure. mdpi.com

The oxidation of this compound would be a complex process. The existing nitro group is already in a high oxidation state. The primary site of oxidation would likely be the amino group. The reaction could potentially lead to the formation of dinitro or other oxidized species, but the specific products would depend heavily on the chosen oxidizing agent and the reaction conditions.

Transition Metal-Catalyzed Coupling Reactions and Their Application to Halogenated Anilines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine and fluorine atoms provide handles for such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. libretexts.orgyoutube.com The bromine atom in this compound is a suitable coupling partner for a Suzuki-Miyaura reaction. This would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the 5-position. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org The bromine atom in this compound could be used to introduce a new amino group via a Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The development of sterically demanding phosphine ligands has been crucial for the success of these reactions, allowing for the coupling of even challenging substrates. researchgate.net

The presence of the free amino group in this compound could potentially interfere with these coupling reactions by coordinating to the metal catalyst. Therefore, protection of the amino group might be necessary in some cases to achieve optimal results.

Coupling Reaction Catalyst/Ligand System Bond Formed Application to this compound
Suzuki-Miyaura Coupling Pd(0) catalyst (e.g., Pd(PPh3)4), phosphine ligand, base (e.g., K2CO3)C-CReaction at the C-Br bond to introduce new carbon-based substituents. libretexts.orgnih.gov
Buchwald-Hartwig Amination Pd(0) or Pd(II) catalyst, phosphine ligand (e.g., BINAP, XPhos), base (e.g., NaOt-Bu)C-NReaction at the C-Br bond to introduce a new amino group. wikipedia.orgbeilstein-journals.org

Investigation into Non-Standard Aromatic Transformations and Rearrangement Pathways

Substituted anilines, particularly nitroanilines, can undergo interesting and sometimes unexpected rearrangements under certain conditions. One such transformation is the rearrangement of 2-nitroanilines in concentrated sulfuric acid at elevated temperatures. rsc.org This reaction can lead to products that appear to result from a 1,3-migration of the nitro group. The mechanism is thought to involve the protonation of the aniline at the 2-position, followed by a rate-determining migration of the nitro group. rsc.org

Another area of non-standard transformations involves the benzyne (B1209423) mechanism. Under very strong basic conditions, aryl halides can undergo elimination to form a highly reactive benzyne intermediate, which then reacts with a nucleophile. pressbooks.pub However, the presence of the strongly deactivating nitro group makes the formation of a benzyne from this compound less likely under typical conditions for this mechanism.

Further research into the behavior of this compound under various thermal, photochemical, and strong acid/base conditions could reveal novel transformation and rearrangement pathways.

Applications of 5 Bromo 3 Fluoro 2 Nitroaniline in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Medicinal Chemistry and Drug Discoveryevitachem.compharmint.net

5-Bromo-3-fluoro-2-nitroaniline is a valuable building block in the synthesis of new chemical entities for medicinal applications. pharmint.net The presence of three distinct functional groups—amine, bromo, and nitro—on a fluorinated benzene (B151609) ring allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery programs. evitachem.com The fluorine atom, in particular, is a desirable feature in medicinal chemistry, as its inclusion can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Precursor for the Construction of Bioactive Small Molecules and Molecular Probesevitachem.com

The compound serves as a key starting material for creating more complex, biologically active small molecules. evitachem.com Its inherent structure is a platform for building heterocyclic systems, which are prevalent in many therapeutic agents. The amine group can be readily diazotized or acylated, the bromine atom can participate in cross-coupling reactions, and the nitro group can be reduced to an amine, which can then be further functionalized. These transformations are fundamental to producing novel scaffolds for molecular probes used in chemical biology to investigate biological processes and for the initial identification of lead compounds in drug discovery. While specific, widely marketed drugs originating directly from this compound are not prominently documented in publicly available literature, its isomers, such as 2-bromo-5-fluoro-4-nitroaniline (B1526599), are known critical intermediates in the synthesis of major pharmaceuticals like Tezacaftor, highlighting the role of this class of compounds. google.com

Intermediate in the Development of Novel Pharmaceutical Compoundsevitachem.compharmint.net

As an intermediate, this compound is a crucial component in multi-step synthetic pathways aimed at producing novel pharmaceutical candidates. evitachem.compharmint.net Its utility is noted in research and development for its potential biological activity against certain pathogens. evitachem.com The synthesis of new drugs often involves the sequential modification of a core structure, and this compound provides a robust and functionalized core to build upon. Pharmaceutical companies and research institutions utilize such intermediates to explore new chemical space in the quest for drugs with improved efficacy and safety profiles.

Utility in the Synthesis of Agrochemicals and Specialty Chemicalsevitachem.com

Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals. evitachem.com The principles that make it valuable in medicinal chemistry—the ability to systematically modify the molecule to fine-tune its properties—are also applicable to the development of new herbicides, pesticides, and fungicides. Fluorinated compounds, in particular, represent a significant subclass of modern agrochemicals. Furthermore, its characteristics lend themselves to the production of specialty chemicals, such as dyes and pigments, owing to the vibrant color properties of nitroaniline compounds. evitachem.com

Design and Synthesis of Precursors for Functional Materialsevitachem.com

The unique electronic and chemical properties of this compound make it a candidate for the synthesis of precursors for functional materials. evitachem.com The aromatic system, substituted with both electron-donating (amine) and electron-withdrawing (nitro, fluoro, bromo) groups, creates a push-pull electronic environment. This characteristic is often sought after in the design of organic materials with specific optical or electronic properties, such as nonlinear optical (NLO) materials or specialized dyes. evitachem.com Derivatization of this compound could lead to novel polymers or molecular solids with tailored functionalities for use in electronics or photonics.

Derivatization Strategies for the Exploration of Enhanced Pharmacological or Material Properties

The chemical versatility of this compound is rooted in the distinct reactivity of its functional groups, which allows for a wide array of derivatization strategies. These modifications are key to exploring and optimizing the biological activity or material properties of the resulting compounds.

The primary routes for derivatization include:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine group using various reagents, such as iron filings in an acidic medium. evitachem.com This transformation yields a diamine derivative, which opens up new synthetic possibilities, including the formation of heterocyclic rings like benzimidazoles, which are common motifs in pharmacologically active compounds.
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. evitachem.comnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) to the aromatic ring. This is a powerful method for systematically probing structure-activity relationships. nih.gov
  • Reactions of the Amino Group: The primary amine group can undergo a range of common transformations, including acylation, sulfonylation, and diazotization, allowing for the introduction of many different functional groups.
  • Nucleophilic Aromatic Substitution: While the fluorine atom is generally stable, under specific conditions, it can be displaced by strong nucleophiles, providing another avenue for modification.
  • These strategies allow chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule, which is a fundamental practice in the optimization of lead compounds in both medicinal chemistry and materials science.

    Interactive Table: Key Derivatization Reactions of this compound

    Click to view table
    Functional Group Reaction Type Reagents/Conditions Potential Outcome
    Nitro (-NO₂) Reduction Fe/HCl or other reducing agents evitachem.comorganic-chemistry.org Formation of an amino group (-NH₂)
    Bromo (-Br) Suzuki Coupling Arylboronic acid, Pd catalyst, base nih.gov C-C bond formation (biaryl structures)
    Bromo (-Br) Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base researchgate.net C-C bond formation (alkynyl-substituted)
    Bromo (-Br) Buchwald-Hartwig Amination Amine, Pd catalyst, base nih.gov C-N bond formation (di- or tri-arylamines)
    Amino (-NH₂) Acylation Acyl chloride or anhydride Formation of an amide
    Amino (-NH₂) Diazotization NaNO₂, acid Formation of a diazonium salt for further substitution

    Computational and Theoretical Investigations of 5 Bromo 3 Fluoro 2 Nitroaniline

    Quantum Chemical Calculations of Electronic Structure and Reactivity

    This subsection would focus on calculations that provide insight into the molecule's electronic properties.

    Density Functional Theory (DFT) Applications for Molecular Geometry and Properties

    Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its electronic properties. For 5-Bromo-3-fluoro-2-nitroaniline, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would be performed to determine its optimized molecular geometry. researchgate.net This process would yield precise data on bond lengths (e.g., C-C, C-N, C-Br, C-F, N-O), bond angles, and dihedral angles, which define the molecule's stable conformation.

    A typical data table in this section would look like this, though the values are hypothetical:

    Table 1: Predicted Geometrical Parameters for this compound using DFT

    Parameter Bond Length (Å) Parameter Bond Angle (°)
    C2-N1 1.45 C1-C2-C3 120.5
    C5-Br1 1.90 C4-C5-Br1 119.8
    C3-F1 1.35 C2-C3-F1 118.9
    N1-O1 1.22 O1-N1-O2 125.0

    (Note: Data is illustrative and not from actual research)

    Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

    Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov The analysis would also map the electron density of these orbitals across the molecule, identifying the likely sites for nucleophilic (electron-rich, HOMO) and electrophilic (electron-poor, LUMO) attack. For this compound, the electron-withdrawing nitro group would be expected to heavily influence the LUMO distribution.

    A summary data table would typically be presented as:

    Table 2: FMO Properties of this compound

    Parameter Energy (eV)
    HOMO Energy -6.8
    LUMO Energy -2.5
    HOMO-LUMO Gap (ΔE) 4.3

    (Note: Data is illustrative and not from actual research)

    Molecular Modeling for Mechanistic Insights and Reaction Pathway Prediction

    This area of study would use computational models to simulate how this compound behaves in chemical reactions.

    Computational Studies of Reaction Pathways and Transition State Analysis

    Researchers would use computational modeling to map out the most likely pathways for reactions involving this compound, such as nucleophilic aromatic substitution. This involves calculating the energy of reactants, products, intermediates, and, crucially, the transition states that connect them. Identifying the lowest energy pathway helps predict the primary reaction product.

    Predictive Modeling of Regioselectivity and Stereoselectivity in Chemical Transformations

    When a reaction can yield multiple isomers, predictive modeling helps determine which one is most likely to form (regioselectivity). By analyzing the electronic and steric properties of the molecule, such as the charge distribution and the size of the substituents (bromo, fluoro, and nitro groups), models can predict where a chemical attack is most favored, guiding synthetic chemistry efforts.

    In Silico Prediction of Spectroscopic Properties and Their Experimental Validation

    This subsection would cover the computational prediction of spectroscopic data, which is vital for identifying and characterizing the compound in a laboratory setting. Theoretical calculations of properties like NMR chemical shifts, IR vibration frequencies, and UV-Vis absorption wavelengths would be compared with experimental data to validate the accuracy of the computational model. researchgate.netresearchgate.net

    Table 3: Predicted vs. Experimental Spectroscopic Data

    Spectroscopic Technique Predicted Value Experimental Value
    ¹H NMR (H-4) 7.5 ppm Not Available
    ¹³C NMR (C-Br) 115 ppm Not Available
    IR (N-H Stretch) 3400 cm⁻¹ Not Available
    UV-Vis (λmax) 365 nm Not Available

    (Note: Data is illustrative and not from actual research)

    Advanced Spectroscopic and Chromatographic Characterization Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-3-fluoro-2-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural confirmation.

    Proton (¹H) NMR Analysis

    A ¹H NMR spectrum of this compound is expected to reveal signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic region would likely display two distinct signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, fluoro, nitro, and amino substituents. The coupling between these protons and with the fluorine atom would result in specific splitting patterns (e.g., doublets or doublet of doublets), and the coupling constants (J values) would provide information about their relative positions on the aromatic ring. The protons of the amine group would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

    Table 1: Predicted ¹H NMR Data for this compound

    Functional Group Predicted Chemical Shift (ppm) Predicted Multiplicity
    Aromatic C-H 7.0 - 8.0 Doublet / Doublet of doublets
    Aromatic C-H 7.0 - 8.0 Doublet / Doublet of doublets
    Amine N-H 5.0 - 6.0 Broad Singlet

    (Note: This table is based on general principles of NMR spectroscopy and data for analogous structures, as specific experimental data for the target compound is not available in the searched sources.)

    Carbon-13 (¹³C) NMR Analysis

    The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons would be significantly influenced by the attached substituents. The carbon atoms directly bonded to the electronegative nitro, fluoro, and amino groups, as well as the bromine atom, would exhibit characteristic chemical shifts. For example, the carbon attached to the fluorine atom would appear as a doublet due to carbon-fluorine coupling.

    Table 2: Predicted ¹³C NMR Data for this compound

    Carbon Atom Predicted Chemical Shift (ppm)
    C-NH₂ 140 - 150
    C-NO₂ 145 - 155
    C-F 155 - 165 (doublet)
    C-Br 110 - 120
    C-H 115 - 130
    C-H 115 - 130

    (Note: This table is based on general principles of NMR spectroscopy and data for analogous structures, as specific experimental data for the target compound is not available in the searched sources.)

    Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Systems

    Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. This method is highly sensitive and provides specific information about the chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with the given substitution pattern. Furthermore, the coupling of the fluorine nucleus to the adjacent aromatic protons would be observable in the ¹⁹F NMR spectrum, providing additional structural confirmation.

    Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound with a high degree of precision. This allows for the unambiguous confirmation of the molecular formula, C₆H₄BrFN₂O₂. The precise mass measurement would distinguish the compound from other species with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.

    Table 3: Predicted HRMS Data for this compound

    Ion Molecular Formula Calculated m/z
    [M]⁺ C₆H₄⁷⁹BrFN₂O₂ 233.9495
    [M+2]⁺ C₆H₄⁸¹BrFN₂O₂ 235.9474

    (Note: This table is based on the known molecular formula and isotopic abundances, as specific experimental data for the target compound is not available in the searched sources.)

    Hyphenated Techniques: LC-MS and GC-MS for Mixture Analysis

    For the analysis of reaction mixtures during the synthesis of this compound, or for purity assessment of the final product, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. These methods separate the components of a mixture before they are introduced into the mass spectrometer.

    LC-MS: This technique would be suitable for analyzing the purity of this compound and for monitoring the progress of its synthesis, especially if starting materials or byproducts are less volatile or thermally labile. A suitable reversed-phase HPLC method would be developed to separate the target compound from any impurities, with the mass spectrometer providing mass information for each separated peak.

    GC-MS: If this compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity analysis. The gas chromatograph would separate volatile components, and the mass spectrometer would provide a mass spectrum for each, allowing for their identification. The fragmentation pattern obtained from electron ionization (EI) in GC-MS would also offer valuable structural information.

    Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

    Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which serves as a molecular fingerprint. For this compound, IR spectroscopy can confirm the presence of its characteristic amine (NH₂), nitro (NO₂), and carbon-halogen (C-F, C-Br) functional groups, as well as the vibrations of the aromatic ring.

    The interpretation of the IR spectrum of this compound relies on the correlation of observed absorption bands with known vibrational frequencies of specific functional groups. While a dedicated experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be accurately predicted based on data from structurally similar compounds like 2-nitroaniline (B44862) and other halogenated nitroanilines. oup.comresearchgate.netchemicalbook.com

    Key vibrational modes anticipated in the IR spectrum of this compound include:

    N-H Stretching: The primary amine group (NH₂) typically exhibits two distinct stretching vibrations: an asymmetric and a symmetric stretch. These are expected to appear in the range of 3300-3500 cm⁻¹. researchgate.net

    NO₂ Stretching: The nitro group is characterized by strong, distinct asymmetric and symmetric stretching vibrations, which are anticipated in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. chemicalbook.com

    C-F and C-Br Stretching: The carbon-fluorine bond generally produces a strong absorption in the 1000-1400 cm⁻¹ region, while the carbon-bromine stretch is found at lower wavenumbers, typically between 500 and 690 cm⁻¹.

    Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

    A summary of the expected IR absorption bands and their corresponding vibrational modes for this compound is presented in the interactive table below.

    Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
    Asymmetric N-H Stretch3400 - 3500Amine (NH₂)
    Symmetric N-H Stretch3300 - 3400Amine (NH₂)
    Aromatic C-H Stretch3000 - 3100Aromatic Ring
    Asymmetric NO₂ Stretch1500 - 1560Nitro (NO₂)
    Aromatic C=C Stretch1400 - 1600Aromatic Ring
    Symmetric NO₂ Stretch1300 - 1370Nitro (NO₂)
    C-F Stretch1000 - 1400Carbon-Fluorine
    C-Br Stretch500 - 690Carbon-Bromine

    This data is based on typical vibrational frequencies for the respective functional groups and data from analogous compounds. oup.comresearchgate.netchemicalbook.com

    Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution

    Chromatographic techniques are essential for determining the purity of chemical compounds and for separating them from by-products, starting materials, and isomeric impurities. For a substituted aniline (B41778) like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds. In the context of this compound, reversed-phase HPLC is the most common approach. oup.comrsc.org This involves a non-polar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgrsc.org

    The separation of positional isomers of similar compounds, such as nitroanilines, has been successfully demonstrated using HPLC. rsc.orgresearchgate.net For instance, a mobile phase of acetonitrile and water in a 70:30 ratio has been used with a C18 column to separate nitroaniline isomers, with detection at 254 nm. rsc.org Such a method could serve as a starting point for the development of a specific protocol for this compound.

    A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Temperature 30 °C
    Detection UV at 254 nm

    These conditions are based on established methods for related halogenated and nitroaromatic compounds. rsc.orgrsc.orgchromforum.org

    Ultra-Performance Liquid Chromatography (UPLC)

    UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed compared to conventional HPLC. For the analysis of complex mixtures or for high-throughput screening, UPLC is particularly advantageous.

    The principles of separation in UPLC are the same as in HPLC, but the smaller particle size allows for the use of higher flow rates without a loss of separation efficiency. This can reduce analysis times from minutes to seconds. For aromatic amines, UPLC methods have been shown to be up to seven times faster than traditional HPLC methods, with a significant reduction in solvent consumption.

    Given the structural complexity and the potential for isomeric impurities in the synthesis of this compound, UPLC would be an ideal technique for its purity assessment. The enhanced resolution of UPLC is particularly beneficial for separating closely related positional isomers that may be difficult to resolve by HPLC. researchgate.net

    The conditions for a UPLC analysis would be similar to those for HPLC but adapted for the smaller column dimensions and particle size.

    Parameter Condition
    Column C18 or C8, 2.1 x 50 mm, 1.7 µm
    Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient Elution)
    Flow Rate 0.4 - 0.6 mL/min
    Temperature 35 - 45 °C
    Detection UV-Vis or Photodiode Array (PDA)

    These conditions are representative of UPLC methods for the analysis of aromatic amines.

    Future Research Trajectories and Interdisciplinary Perspectives

    Development of Sustainable and Green Chemistry Approaches in 5-Bromo-3-fluoro-2-nitroaniline Synthesis

    The synthesis of highly functionalized aromatic compounds like this compound traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis is intrinsically linked to the adoption of green chemistry principles, aiming to enhance efficiency while minimizing environmental impact.

    Conventional nitration often employs a harsh mixture of concentrated nitric and sulfuric acids, leading to substantial acid waste. patsnap.com Modern, more sustainable alternatives are being explored, such as using nitrites in conjunction with an oxidizing agent in less hazardous solvents, which operates under milder conditions and simplifies post-reaction work-up. patsnap.comgoogle.com Similarly, moving away from high-pressure and high-temperature ammonolysis for creating aniline (B41778) functionalities is a key goal. patsnap.comgoogle.com

    Microwave-assisted synthesis represents a significant leap forward in green chemistry for aniline production. tandfonline.com This technology can dramatically reduce reaction times and, in some cases, eliminate the need for organic solvents and metal catalysts, offering a more efficient and eco-friendly pathway. tandfonline.com The development of catalytic systems that operate in water or other green solvents is another promising avenue. tandfonline.com

    Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Nitroanilines

    Synthesis Step Traditional Method Potential Green Alternative Key Advantages of Green Alternative
    Nitration Concentrated H₂SO₄/HNO₃ Nitrite salt with an oxidant in a solvent like nitromethane Avoids strong acids, milder reaction conditions, less waste. patsnap.comgoogle.com
    Amination High-pressure/high-temperature ammonolysis Catalytic amination in green solvents Lower energy consumption, increased safety, reduced by-products. tandfonline.com
    Heating Conventional heating Microwave irradiation Drastically reduced reaction times, improved energy efficiency. tandfonline.com

    | Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions | Reduced environmental pollution and health hazards. tandfonline.com |

    Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reaction Design

    The complexity of synthesizing multi-substituted aromatic compounds presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this vast and intricate chemical space. rsc.org For a target molecule like this compound, these predictive models can revolutionize both the discovery of new synthetic routes and the optimization of existing ones.

    ML algorithms can be trained on vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. This allows for the prediction of reaction outcomes, including yields and the formation of by-products, under various conditions. For instance, an AI model could predict the optimal temperature, pressure, and catalyst concentration to maximize the yield of this compound while minimizing the formation of regioisomers, which are often difficult to separate. cas.cn

    Furthermore, AI can be employed in retrosynthetic analysis, where it proposes novel synthetic pathways by working backward from the target molecule. This can uncover more efficient and cost-effective routes that might be overlooked in traditional planning. The integration of these predictive tools can accelerate the research and development cycle, making the synthesis of complex molecules more systematic and less reliant on trial-and-error experimentation. rsc.org

    Exploration of Novel Catalyst Systems for Efficient and Selective Transformations

    Catalysis is at the heart of modern organic synthesis, and the development of novel catalyst systems is crucial for the efficient and selective synthesis of this compound and its derivatives. Research is moving beyond traditional palladium or silver catalysts, which can be expensive and sometimes require high loadings.

    Key areas of exploration include:

    Transition-Metal-Free Catalysis : New methods are being developed that avoid transition metals altogether for key steps like fluorination. These reactions often rely on activating reagents or unique reaction cascades to achieve the desired transformation.

    Earth-Abundant Metal Catalysis : Iron, copper, and nickel are being investigated as cheaper and more sustainable alternatives to precious metals. chemrevlett.comresearchgate.net For example, iron-catalyzed three-component coupling reactions have shown promise for constructing complex molecules from aniline precursors. chemrevlett.com

    Organocatalysis : Small organic molecules can be used to catalyze reactions with high selectivity. For fluorination reactions, chiral organocatalysts can be used with electrophilic fluorine sources like Selectfluor to achieve stereoselective transformations. mdpi.com

    Gold Catalysis : Gold catalysts have shown unique reactivity, particularly in the synthesis of fluorinated nitrogen-containing heterocyclic compounds from aminoalkynes. doaj.org This opens up possibilities for creating complex derivatives from this compound.

    The goal is to develop catalysts that are not only efficient but also highly selective, targeting a specific position on the aromatic ring for functionalization. This is particularly important for a molecule with multiple potential reaction sites.

    Advanced Applications in Materials Science and Engineering

    The unique combination of functional groups on this compound makes it an attractive building block for advanced materials. Anilines are known precursors to a wide range of polymers and fine chemicals. researchgate.net The presence of bromine, fluorine, and a nitro group provides multiple handles for polymerization and functionalization.

    Potential applications in materials science include:

    High-Performance Polymers : The fluorine atom can enhance thermal stability, chemical resistance, and specific optical properties in polymers. The bromo-substituent provides a site for cross-linking or further modification via coupling reactions, potentially leading to materials with tailored mechanical or electronic properties.

    Dyes and Pigments : As a substituted aniline, the compound is a candidate for use in the synthesis of azo dyes and other pigments. evitachem.com The specific substituents would influence the color, lightfastness, and solubility of the resulting dyes.

    Functional Organic Materials : The molecule's structure is suitable for creating macrocycles or other complex architectures, similar to how related compounds like 2-fluoro-5-nitrobenzonitrile (B100134) are used. ossila.com These materials could have applications in electronics, sensing, or as specialized ligands.

    Future research will involve the polymerization of derivatives of this compound and the characterization of the resulting materials to assess their properties for various engineering applications.

    Further Investigation into Biological Interactions of Derivatives and Metabolites (focus on chemical interactions and transformations)

    While this article does not cover biological effects, understanding the chemical transformations that derivatives of this compound undergo in biological systems is crucial for predicting their environmental fate and persistence. The metabolism of similar halogenated nitroaromatic compounds provides a model for these potential transformations. researchgate.netnih.gov

    The primary metabolic pathways for nitroaromatic compounds often involve the reduction of the nitro group and enzymatic modification of the aromatic ring.

    Nitro-Group Reduction : The nitro group (-NO₂) is commonly reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. This transformation significantly alters the electronic properties and reactivity of the molecule.

    Hydroxylation : Cytochrome P-450 enzymes can hydroxylate the aromatic ring. nih.gov For 4-nitroaniline, metabolism results in the formation of 2-amino-5-nitrophenol. nih.gov A similar hydroxylation is a plausible transformation for this compound.

    Dehalogenation : The gut microbiota, in particular, has been shown to be capable of metabolizing halogenated pollutants. acs.org Reductive dehalogenation, especially the removal of bromine, is a known microbial process that can alter the structure of the compound.

    Studying these chemical transformations using techniques like liquid chromatography-mass spectrometry (LC-MS) can help identify the structure of metabolites. nih.govnih.gov This knowledge is essential for understanding how these molecules interact and persist in various environments.

    Table 2: Plausible Metabolic Transformations of this compound

    Transformation Type Reactant Functional Group Product Functional Group Mediating System (Example)
    Nitroreduction Nitro (-NO₂) Amino (-NH₂) Bacterial or liver enzymes
    Hydroxylation C-H bond on the ring Hydroxyl (-OH) Cytochrome P-450 enzymes nih.gov

    | Debromination | Bromo (-Br) | Hydrogen (-H) | Gut microbiota acs.org |

    Q & A

    Q. What are the common synthetic routes for 5-Bromo-3-fluoro-2-nitroaniline, and how do reaction conditions influence yield?

    Methodological Answer: The synthesis typically involves sequential halogenation and nitration steps. For example, bromination of a fluorinated aniline precursor followed by nitration under controlled conditions (e.g., using HNO₃ in H₂SO₄ at 0–5°C). Reaction temperature and acid concentration are critical for regioselectivity and yield. Lower temperatures minimize side reactions like over-nitration. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity. Characterization via ¹H NMR can confirm the substitution pattern, with distinct shifts for aromatic protons adjacent to electron-withdrawing groups (Br, F, NO₂) .

    Q. Which spectroscopic techniques are optimal for characterizing this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Aromatic protons near bromine and fluorine exhibit deshielding (δ ~7.5–8.5 ppm). The nitro group causes splitting patterns due to conjugation.
    • FTIR : Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch).
    • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 235 (C₆H₃BrFN₂O₂) confirm molecular weight.
    • XRD : Resolves crystal structure and confirms regiochemistry .

    Q. What safety precautions are essential when handling this compound?

    Methodological Answer:

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation.
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
    • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
    • Disposal : Follow hazardous waste protocols, incineration in a licensed facility .

    Advanced Research Questions

    Q. How to address conflicting reports on the melting point of this compound?

    Methodological Answer: Discrepancies in melting points (e.g., 128–132°C vs. 137–141°C) may arise from impurities or polymorphic forms. To resolve:

    • Recrystallization : Test solvents with varying polarities (e.g., DCM vs. ethanol).
    • Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to detect polymorphs.
    • HPLC-PDA : Quantify purity (>98% for reliable data). Cross-validate with independent synthesis batches .

    Q. How does the nitro group influence reactivity in cross-coupling reactions?

    Methodological Answer: The nitro group’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution but can deactivate it toward electrophilic reactions. For Suzuki-Miyaura coupling:

    • Protection Strategies : Temporarily reduce NO₂ to NH₂ to avoid Pd catalyst poisoning.
    • Direct Coupling : Use Pd(OAc)₂ with SPhos ligand in toluene/water at 80°C. Monitor regioselectivity via LC-MS, as bromine may compete as a leaving group .

    Q. How to achieve regioselective substitution in the presence of multiple electron-withdrawing groups?

    Methodological Answer: The nitro group (meta-director) and halogens (ortho/para-directors) compete. Computational tools like DFT calculations predict preferred sites for substitution. Experimental validation:

    • Directed Ortho-Metalation : Use LDA to deprotonate specific positions.
    • X-ray Crystallography : Confirm substitution patterns post-reaction. For example, fluorination at the 3-position is favored due to steric and electronic effects .

    Data Contradiction Analysis

    Q. How to resolve discrepancies in reported solubility data for this compound?

    Methodological Answer: Reported solubility variations (e.g., in DMSO vs. THF) may stem from measurement methods. Standardize protocols:

    • UV-Vis Spectroscopy : Quantify saturation concentrations at λ_max ~300 nm.
    • Dynamic Light Scattering (DLS) : Detect aggregation in polar aprotic solvents.
    • QSAR Modeling : Correlate solubility with solvent polarity indices (e.g., Hansen parameters) .

    Experimental Design Considerations

    Q. How to optimize reaction conditions for introducing fluorine into the nitroaniline scaffold?

    Methodological Answer:

    • Balhausen’s Theory : Fluorine’s electronegativity increases ring acidity, favoring electrophilic substitution.
    • Fluorination Methods : Use Selectfluor® in acetonitrile at 60°C for regioselectivity. Monitor progress via ¹⁹F NMR (δ ~-110 ppm for aromatic F) .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-Bromo-3-fluoro-2-nitroaniline
    Reactant of Route 2
    Reactant of Route 2
    5-Bromo-3-fluoro-2-nitroaniline

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.